Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. Tripelennamine hydrochloride competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity.
A histamine H1 antagonist with low sedative action but frequent gastrointestinal irritation. It is used to treat ASTHMA; HAY FEVER; URTICARIA; and RHINITIS; and also in veterinary applications. Tripelennamine is administered by various routes, including topically.
See also: Tripelennamine (has active moiety).
C16H22ClN3
Tripelennamine hydrochloride
CAS No.: 154-69-8
Cat. No.: VC20753961
Molecular Formula: C16H21N3.ClH
C16H22ClN3
Molecular Weight: 291.82 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 154-69-8 |
---|---|
Molecular Formula | C16H21N3.ClH C16H22ClN3 |
Molecular Weight | 291.82 g/mol |
IUPAC Name | N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
Standard InChI | InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
Standard InChI Key | FSSICIQKZGUEAE-UHFFFAOYSA-N |
SMILES | CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |
Canonical SMILES | CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |
Melting Point | 378.5 to 380.3 °F (NTP, 1992) |
Chemical Identity and Properties
Tripelennamine hydrochloride is classified as a first-generation H1-receptor antagonist with the chemical formula C16H21N3·HCl and a molecular weight of 291.819 g/mol . The compound is achiral, lacking stereogenic centers, and possesses a pyridine ring connected to a benzene ring through a nitrogen-containing linkage . This structure contributes to its ability to cross the blood-brain barrier, explaining some of its central nervous system effects.
Physical Characteristics
Tripelennamine hydrochloride is typically available as a crystalline powder that is soluble in water. Its structure includes a tertiary amine component that contributes to its basicity and its interaction with histamine receptors . The compound's molecular structure can be represented by the SMILES notation: Cl.CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2 .
Table 1: Chemical and Physical Properties of Tripelennamine Hydrochloride
Property | Characteristic |
---|---|
Chemical Formula | C16H21N3·HCl |
Molecular Weight | 291.819 g/mol |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
Optical Activity | None |
Charge | 0 |
Physical Form | Crystalline powder |
Pharmacological Mechanism of Action
Primary Mechanism
Tripelennamine acts by competitively binding to histamine H1 receptors, thereby preventing endogenous histamine from binding to these receptors . This antagonism blocks the physiological effects of histamine, which include vasodilation, increased vascular permeability, and stimulation of sensory nerve endings that lead to pruritus and pain .
Physiological Effects
When histamine binds to H1 receptors, it triggers a cascade of effects including vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . Histamine also increases vascular permeability and potentiates pain sensation . Tripelennamine effectively blocks these responses by preventing histamine from binding to its target receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .
Secondary Properties
Beyond its antihistaminic effects, tripelennamine possesses notable sedative and local anesthetic properties . The anesthetic activity has been clinically significant, particularly in patients who have shown allergic responses to commonly used topical anesthetic preparations . A study examining its use for topical urethral anesthesia demonstrated that a 2% solution caused less burning on instillation than a 4% solution while maintaining effective anesthetic action .
Pharmacokinetics
Absorption and Distribution
Tripelennamine is well absorbed in the digestive tract following oral administration . Pharmacokinetic studies have characterized its behavior following intramuscular administration, with measurable plasma concentrations achieved rapidly .
Pharmacokinetic Parameters
Pharmacokinetic studies have established several important parameters for tripelennamine following intramuscular administration.
Table 2: Pharmacokinetic Parameters of Tripelennamine in Healthy Adults
Parameter | 50 mg IM Dose | 100 mg IM Dose |
---|---|---|
Cmax | 82 ng/mL | 199 ng/mL |
AUC | 398 ng × h/mL | 804 ng × h/mL |
Half-life (T1/2) | 2.9 h | 4.4 h |
These parameters demonstrate dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC) with increasing doses . Interestingly, the half-life appears to increase with the higher dose, suggesting possible saturation of elimination mechanisms at higher concentrations .
Therapeutic Applications
Allergic Conditions
Tripelennamine is primarily indicated for the treatment of allergic conditions, providing effective temporary relief from symptoms such as sneezing, watery and itchy eyes, and runny nose associated with hay fever and other upper respiratory allergies . Its antagonism of histamine at H1 receptors makes it effective for managing acute allergic manifestations.
Dermatological Uses
As an antipruritic agent, tripelennamine is used in topical cream preparations for various skin conditions, including itching, insect bites, poison ivy, and sunburn . Its ability to block histamine-mediated pruritis makes it valuable for symptomatic relief in these conditions.
Topical Anesthesia
A particularly interesting application of tripelennamine hydrochloride is its use as a topical anesthetic, especially for urethral anesthesia . Clinical studies have demonstrated its efficacy in providing local anesthesia while potentially causing fewer allergic reactions compared to conventional anesthetics. A 2% solution was found to produce adequate anesthesia with minimal burning sensation on application .
Toxicological Profile
Acute Toxicity
Symptoms of tripelennamine overdose include clumsiness or unsteadiness, convulsions, drowsiness, dryness of mouth, nose, or throat, feeling faint, flushing or redness of face, hallucinations, muscle spasms (especially of neck and back), restlessness, shortness of breath or troubled breathing, shuffling walk, tic-like movements of head and face, trembling and shaking of hands, and trouble in sleeping . Safety data indicates that the compound is harmful if swallowed and may cause drowsiness or dizziness .
Subchronic Toxicity Studies
Detailed studies on Fischer 344 rats have provided significant insights into the subchronic toxicity profile of tripelennamine hydrochloride.
Fourteen-Day Study
In a 14-day feeding study, male and female Fischer 344 rats were administered tripelennamine hydrochloride at dose levels of 0, 300, 600, 1200, 2400, and 6000 ppm (as the free amine) . Key findings included:
-
All animals in the highest dose group (6000 ppm) died
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Surviving animals showed dose-dependent reductions in final body weights, ranging from 3% to 25% reduction compared to controls
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Cytoplasmic vacuolization of the liver was observed in treated animals
Ninety-Day Study
A more extensive 90-day study utilized dose levels of 0, 150, 300, 600, 1200, and 2400 ppm . This study revealed:
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Dose-dependent reduction in body weight gain, with a 10% reduction in final body weight occurring between 300 and 600 ppm
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Reductions in various organ weights correlated with reduced final body weights
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Histopathological changes including:
Based on these findings, researchers determined that 400 ppm tripelennamine administered ad libitum in the feed would be an appropriate highest dose for a 2-year carcinogenicity study in both male and female Fischer 344 rats .
Table 3: Effects of Tripelennamine in 90-Day Rat Study
Dose (ppm) | Body Weight Effect | Primary Histopathological Findings |
---|---|---|
0 (Control) | None | None |
150 | Minimal | Minimal changes |
300 | Slight | Minimal to slight changes |
600 | 10% reduction | Liver: Cytoplasmic vacuolization Salivary gland: Early cytomegaly |
1200 | Moderate reduction | Liver: Fatty change Salivary gland: Cytomegaly Lung: Early vacuolar degeneration |
2400 | Severe reduction | Liver: Marked fatty change Salivary gland: Marked cytomegaly Lung: Vacuolar degeneration |
Adverse Effects in Clinical Use
Common Adverse Effects
In human clinical use, tripelennamine may cause several adverse effects, particularly at higher doses. These include dizziness, jitteriness, somnolence, dry nose, nausea, weakness, palpitation, insomnia, abdominal cramping, and narcolepsy . These effects are consistent with the known pharmacology of first-generation antihistamines, which commonly cause anticholinergic side effects and central nervous system depression.
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